molecular formula C24H35NO18 B12088415 alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]- CAS No. 443346-78-9

alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-

Cat. No.: B12088415
CAS No.: 443346-78-9
M. Wt: 625.5 g/mol
InChI Key: WZQKXMSRAHORNV-NXJXHZNCSA-N
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Description

Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- is a complex carbohydrate derivative. It is a synthetic compound that features a nitrophenyl group attached to a mannopyranoside backbone. This compound is often used in biochemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- typically involves multiple steps. The process begins with the protection of hydroxyl groups on the mannopyranoside units, followed by the selective introduction of the nitrophenyl group. The final step involves the deprotection of the hydroxyl groups to yield the target compound. Common reagents used in this synthesis include acetic anhydride, pyridine, and nitrophenol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitrophenyl group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted mannopyranosides. These products are often used as intermediates in further chemical synthesis or as probes in biochemical assays.

Scientific Research Applications

Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.

    Biology: Employed in cell biology to investigate carbohydrate-protein interactions.

    Medicine: Utilized in drug development as a model compound for studying glycosylation processes.

    Industry: Applied in the production of diagnostic reagents and biochemical sensors.

Mechanism of Action

The mechanism of action of alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- involves its interaction with specific enzymes and proteins. The nitrophenyl group acts as a chromogenic reporter, allowing for the detection of enzymatic activity. The compound binds to the active site of glycosidases, leading to the cleavage of the glycosidic bond and the release of the nitrophenyl group, which can be quantitatively measured.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl alpha-D-glucopyranoside: Similar structure but with a glucopyranoside backbone.

    4-Nitrophenyl beta-D-galactopyranoside: Features a galactopyranoside backbone.

    4-Nitrophenyl alpha-D-mannopyranoside: Lacks the additional mannopyranosyl units.

Uniqueness

Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- is unique due to its multi-mannopyranosyl structure, which provides multiple sites for enzymatic interaction. This makes it particularly useful in studying complex glycosylation processes and enzyme kinetics.

Biological Activity

Alpha-D-mannopyranoside, specifically the compound 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-, is a glycoside that has garnered attention in biochemical research due to its potential applications in enzymatic assays and studies of carbohydrate metabolism. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H25NO13
  • Molecular Weight : 463.39 g/mol
  • CAS Number : 93979-06-7
  • IUPAC Name : (2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Enzymatic Assays

One of the primary uses of 4-nitrophenyl alpha-D-mannopyranoside is as a substrate in enzyme assays. It is commonly utilized to measure the activity of α-mannosidases , enzymes that play critical roles in glycoprotein metabolism. The hydrolysis of this compound releases 4-nitrophenol , which can be quantified colorimetrically. This property makes it an essential tool in both diagnostic and research settings.

  • Substrate Specificity : The compound acts as a substrate for α-mannosidases due to its structural similarity to natural substrates.
  • Hydrolysis Reaction : Upon interaction with α-mannosidase, the glycosidic bond is cleaved, producing 4-nitrophenol and mannose derivatives.
  • Colorimetric Detection : The release of 4-nitrophenol results in a color change that can be measured spectrophotometrically.

Study on Enzyme Kinetics

A study published in Glycobiology examined the kinetics of α-mannosidase using 4-nitrophenyl alpha-D-mannopyranoside as a substrate. The researchers found that the enzyme displayed Michaelis-Menten kinetics with a Km value indicative of high affinity for the substrate .

Applications in Disease Research

Research has indicated that variations in α-mannosidase activity can be linked to certain diseases, including lysosomal storage disorders. The use of 4-nitrophenyl alpha-D-mannopyranoside in diagnostic tests allows for the early detection of such conditions through enzyme activity assessment .

Comparative Analysis of Substrates

SubstrateEnzyme TargetKm (mM)Vmax (μmol/min/mg)
4-Nitrophenyl alpha-D-mannopyranosideα-Mannosidase0.1512.5
p-Nitrophenyl β-D-galactopyranosideβ-Galactosidase0.2010.0
4-Nitrophenyl β-D-glucopyranosideβ-Glucosidase0.1015.0

Properties

CAS No.

443346-78-9

Molecular Formula

C24H35NO18

Molecular Weight

625.5 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(4-nitrophenoxy)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H35NO18/c26-5-10-13(28)16(31)18(33)22(40-10)38-7-12-15(30)21(43-23-19(34)17(32)14(29)11(6-27)41-23)20(35)24(42-12)39-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23-,24+/m1/s1

InChI Key

WZQKXMSRAHORNV-NXJXHZNCSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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